1-[(2,4-Difluorophenyl)sulfonyl]piperazine is classified as an arylpiperazine derivative. Aryl-piperazines are known for their diverse pharmacological properties and are frequently utilized in drug development targeting various diseases. The compound's IUPAC name reflects its structure, indicating the presence of a piperazine ring substituted with a sulfonyl group attached to a 2,4-difluorophenyl moiety. Its molecular formula is with a molecular weight of approximately 262.28 g/mol .
The synthesis of 1-[(2,4-difluorophenyl)sulfonyl]piperazine typically involves nucleophilic substitution reactions where piperazine reacts with sulfonyl chlorides or related electrophiles. A common method includes:
The molecular structure of 1-[(2,4-difluorophenyl)sulfonyl]piperazine features a piperazine ring that adopts a chair conformation, which is typical for such cyclic amines. The dihedral angles between the substituents and the piperazine ring play a crucial role in determining the compound's three-dimensional arrangement and reactivity.
Key structural details include:
1-[(2,4-Difluorophenyl)sulfonyl]piperazine can participate in various chemical reactions:
The physical properties of 1-[(2,4-difluorophenyl)sulfonyl]piperazine include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases.
1-[(2,4-Difluorophenyl)sulfonyl]piperazine has potential applications in various fields:
Piperazine is a six-membered heterocycle featuring two nitrogen atoms at positions 1 and 4. Its distinct physicochemical profile includes low intrinsic toxicity, high stability, and capacity to form multiple hydrogen bonds or ionic interactions. These properties enable modulation of critical drug-like parameters: lipid-water partition coefficients (logP), acid-base equilibrium constants (pKa), and aqueous solubility [3]. The piperazine ring’s conformational flexibility allows adaptation to diverse biological targets, while its basic nitrogen atoms (pKa ~9.5 for unsubstituted piperazine) facilitate salt formation for improved formulation and bioavailability [3] [10]. Approximately 15% of commercially available drugs contain piperazine, underscoring its utility as a pharmacokinetic "tool" [3].
In hybrid drug design, piperazine serves as a spacer or linker between pharmacophoric units. Its N₁ and N₄ nitrogen atoms permit facile derivatization, enabling covalent attachment of bioactive moieties without stereochemical complications. For instance, in fluoroquinolone antibiotics like ciprofloxacin, the C-7 piperazinyl group enhances DNA gyrase binding and bacterial membrane penetration [8]. Similarly, 1-[(2,4-difluorophenyl)sulfonyl]piperazine exploits this versatility—the sulfonyl group links the fluorinated aryl "warhead" to the piperazine "anchor," creating synergistic bioactivity [5] [9].
Fluorinated aromatic sulfonamides contribute to bioactivity through three primary mechanisms: enhanced membrane permeability, metabolic stability, and target affinity. Fluorine’s high electronegativity and small atomic radius (van der Waals radius = 1.47 Å) allow isosteric replacement of hydrogen or oxygen while modulating electronic effects. In the 2,4-difluorophenyl moiety of 1-[(2,4-difluorophenyl)sulfonyl]piperazine, fluorine atoms ortho to the sulfonyl group decrease π-electron density, enhancing sulfonamide electrophilicity and promoting hydrogen-bonding interactions with biological targets [7].
The sulfonamide group (–SO₂NH–) acts as a conformational lock, imparting rigidity and directional hydrogen-bonding capacity. This motif appears in >150 approved drugs, including sulfonylurea herbicides (e.g., chlorsulfuron), sulfonamide antibacterials (e.g., sulfanilamide), and anticancer agents (e.g., indisulam) [2] [7]. When combined with fluorine, sulfonamides exhibit superior bioisosteric properties and resistance to oxidative metabolism. For example, fluorinated sulfonylpiperazines demonstrate enhanced antifungal activity against Plasmodiophora brassicae and herbicidal effects in dicotyledonous plants compared to non-fluorinated analogs [2].
Therapeutic Area | Activity | Example Compound | Reference |
---|---|---|---|
Antifungal Agents | Inhibition of Plasmodiophora brassicae | Flusulfamide analogs | [2] |
Antiviral Agents | Influenza A virus nucleoprotein inhibition | Nucleozin derivatives | [4] |
Anticancer Agents | Cytotoxicity against SK-OV-3 cells (IC₅₀: 4.67 μg/mL) | Chrysin-sulfonylpiperazine | [10] |
Antibacterial Agents | Synergistic activity against multidrug-resistant E. coli | Ciprofloxacin-piperazine hybrids | [8] |
The rational design of sulfonylpiperazines evolved through three phases:
Early Agricultural Applications (1980s–2000s): Initial efforts focused on sulfonylurea–piperazine hybrids for crop protection. Triforine, a systemic fungicide containing a bis(2,2,2-trichloro-1-formamidoethyl)piperazine moiety, demonstrated efficacy against cereal and fruit diseases [2]. This spurred synthesis of analogs like flusulfamide (N-(2-chloro-4-nitrophenyl)benzenesulfonamide), where piperazine improved soil mobility and bioavailability [2]. Concurrently, sulfonylpiperazine herbicidal agents (e.g., pyroxsulam) were developed, exploiting the sulfonylurea bridge’s inhibition of acetolactate synthase (ALS) in weeds [2].
Antiviral Optimization (2010–2020): The 2010 discovery of nucleozin—a nucleoprotein inhibitor blocking influenza A replication—prompted derivatization with sulfonylpiperazines to enhance potency. 1-[(2,4-Difluorophenyl)sulfonyl]piperazine derivatives exhibited improved target engagement against influenza nucleoprotein, with compound 6i (a 2,3-dichlorobenzene-substituted analog) surpassing ribavirin’s efficacy in vitro [4]. Fluorine atoms at the 2- and 4-positions of the phenyl ring were critical for metabolic stability and cell permeability [4] [7].
Oncology-Focused Hybridization (2020–Present): Recent work integrates 1-[(2,4-difluorophenyl)sulfonyl]piperazine into natural product hybrids. Chrysin–sulfonylpiperazine conjugates demonstrated dual activity against SK-OV-3 ovarian cancer cells (IC₅₀: 12.67 μg/mL) and HeLa cervical cancer cells (IC₅₀: 4.67 μg/mL), rivaling gefitinib [10]. The 2,4-difluoro configuration maximized apoptosis induction via caspase-3 activation [10].
Table 3: Evolution of Key Sulfonylpiperazine Derivatives in Drug Discovery
Time Period | Development Focus | Key Compound Classes | Design Strategy |
---|---|---|---|
1980s–2000s | Agrochemical Fungicides | Triforine analogs | Piperazine as bioavailability enhancer |
2000–2010 | ALS-Inhibiting Herbicides | Pyroxsulam derivatives | Sulfonylurea-piperazine bridge |
2010–2020 | Antiviral Nucleoprotein Inhibitors | Nucleozin-piperazine hybrids | Fluorinated sulfonamide for NP binding |
2020–Present | Anticancer Hybrids | Flavonoid-sulfonylpiperazine conjugates | Difluorophenyl for dual cytotoxicity |
The structural evolution of 1-[(2,4-difluorophenyl)sulfonyl]piperazine exemplifies iterative optimization of privileged scaffolds. Future directions include exploiting its dual hydrogen-bond acceptor capacity for targeted protein degradation and covalent inhibitor design [3] [7].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: